6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)-
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Overview
Description
6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced sulfur-containing compounds. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
6H-(1)Benzothiopyrano(4,3-b)quinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6H-(1)Benzopyrano(4,3-b)quinoline: Contains an oxygen atom instead of sulfur, leading to variations in chemical behavior and applications
Uniqueness
The presence of the trifluoromethyl group in 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- makes it unique compared to similar compounds. This group enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
52833-86-0 |
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Molecular Formula |
C20H16F3NOS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-benzylsulfanyl-4-(trifluoromethyl)-6,7-dihydro-3H-pyrano[4,3-b]quinoline |
InChI |
InChI=1S/C20H16F3NOS/c21-20(22,23)16-11-25-19(26-12-13-6-2-1-3-7-13)15-10-14-8-4-5-9-17(14)24-18(15)16/h1-4,6-8,10H,5,9,11-12H2 |
InChI Key |
FPCXJYCSOBPKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(COC(=C3C=C2C=C1)SCC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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